molecular formula C25H21N B14282540 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline CAS No. 153388-66-0

6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline

Cat. No.: B14282540
CAS No.: 153388-66-0
M. Wt: 335.4 g/mol
InChI Key: PLASIKUJIXWTNN-UHFFFAOYSA-N
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Description

6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline core . The specific substituents, such as the methyl and prop-2-en-1-yl groups, are introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

CAS No.

153388-66-0

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

6-methyl-2,4-diphenyl-3-prop-2-enylquinoline

InChI

InChI=1S/C25H21N/c1-3-10-21-24(19-11-6-4-7-12-19)22-17-18(2)15-16-23(22)26-25(21)20-13-8-5-9-14-20/h3-9,11-17H,1,10H2,2H3

InChI Key

PLASIKUJIXWTNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)CC=C)C4=CC=CC=C4

Origin of Product

United States

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